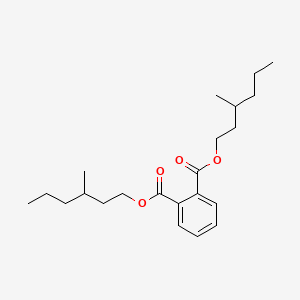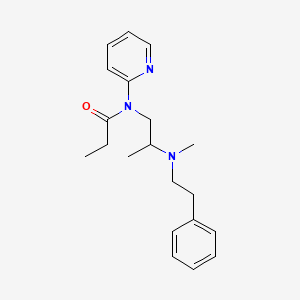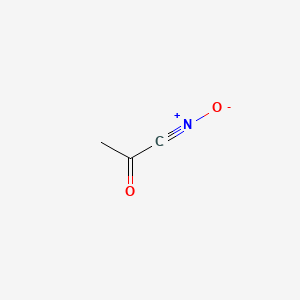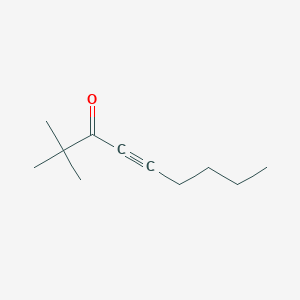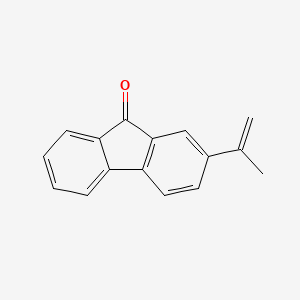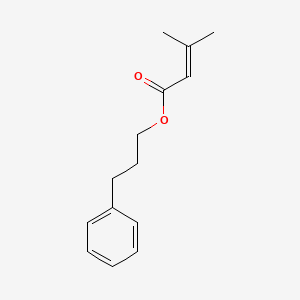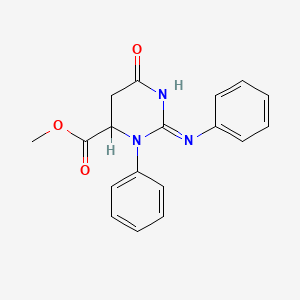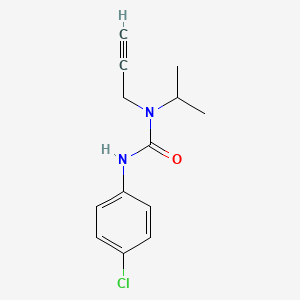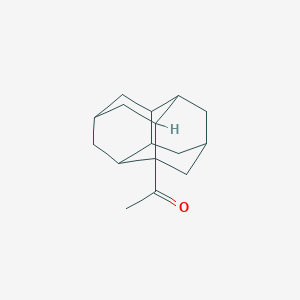
4-(medial)Acetyldiamantan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(medial)Acetyldiamantan is a synthetic organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its adamantane core, which is a highly stable, cage-like structure, and an acetyl group attached to the fourth position. The presence of the acetyl group imparts distinct chemical reactivity, making this compound a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(medial)Acetyldiamantan typically involves the acetylation of adamantane derivatives. One common method is the Friedel-Crafts acylation, where adamantane is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
Adamantane+Acetyl ChlorideAlCl3this compound+HCl
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction conditions and reducing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(medial)Acetyldiamantan undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The hydrogen atoms on the adamantane core can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield 4-(medial)carboxyldiamantan, while reduction can produce 4-(medial)hydroxydiamantan.
Aplicaciones Científicas De Investigación
4-(medial)Acetyldiamantan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its stability and ability to penetrate biological membranes.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its rigid structure and chemical versatility.
Mecanismo De Acción
The mechanism by which 4-(medial)Acetyldiamantan exerts its effects is primarily through its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and other biomolecules. The adamantane core provides structural stability, allowing the compound to maintain its integrity under various conditions.
Comparación Con Compuestos Similares
4-(medial)Acetyldiamantan can be compared with other adamantane derivatives, such as:
1-Adamantanecarboxylic acid: Similar in structure but with a carboxyl group instead of an acetyl group.
1-Adamantanol: Contains a hydroxyl group, making it more hydrophilic.
Amantadine: An antiviral and antiparkinsonian drug with an amine group attached to the adamantane core.
The uniqueness of this compound lies in its acetyl group, which imparts distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C16H22O |
|---|---|
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
1-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)ethanone |
InChI |
InChI=1S/C16H22O/c1-8(17)16-7-10-3-12-11-2-9(5-14(12)16)6-15(16)13(11)4-10/h9-15H,2-7H2,1H3 |
Clave InChI |
NEHFBIGJPIZHJN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C12CC3CC4C1CC5CC4C(C3)C2C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


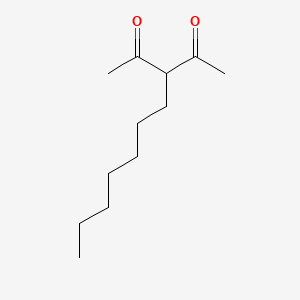
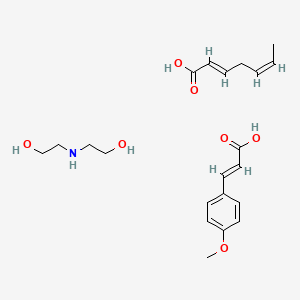
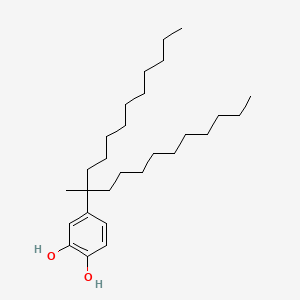
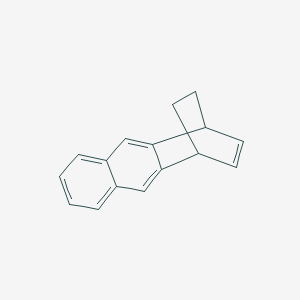
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
